![molecular formula C10H12ClNO3S B1422501 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide CAS No. 1247359-34-7](/img/structure/B1422501.png)
2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide
Vue d'ensemble
Description
“2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 1247359-34-7 . It has a molecular weight of 261.73 . The IUPAC name for this compound is 2-chloro-N-[4-(methylsulfonyl)benzyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO3S/c1-16(14,15)9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
- The compound has been studied in the context of organic synthesis, particularly in the oxidation reactions of related sulfoxides and sulfones. Research by Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide, leading to the formation of sulfones and sulfoxides, which are crucial in synthetic chemistry for developing various chemical entities (Ogura, Suzuki, & Tsuchihashi, 1980).
Conformational Analysis
- The molecular conformation of similar acetamides has been analyzed, providing insights into their structural dynamics and potential interactions in biological systems. Ishmaeva et al. (2015) investigated the conformations of related acetamides, which could inform the design of compounds with specific biological activities (Ishmaeva et al., 2015).
Potential Pharmacological Properties
- Compounds with structural similarities have been evaluated for their pharmacokinetic properties and potential therapeutic applications. Cumming et al. (2006) identified a compound with promising properties as a ligand for the human CCR5 chemokine receptor, indicating potential applications in treating diseases where this receptor is implicated (Cumming et al., 2006).
Chemical Structure and Bond Analysis
- The chemical structure and bonding patterns of related acetamides have been studied to understand their physical and chemical properties better. Gowda, Foro, and Fuess (2007) examined the structure of a related compound, providing insights into intermolecular interactions and hydrogen bonding patterns that could influence the reactivity and stability of similar compounds (Gowda, Foro, & Fuess, 2007).
Environmental and Toxicological Studies
- The metabolism and toxicology of chloroacetamide herbicides, structurally related to 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide, have been investigated to understand their impact on human and environmental health. Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the importance of understanding the metabolic pathways of such compounds for assessing their safety and environmental impact (Coleman et al., 2000).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-chloro-N-[(4-methylsulfonylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKKDTVGBFSBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





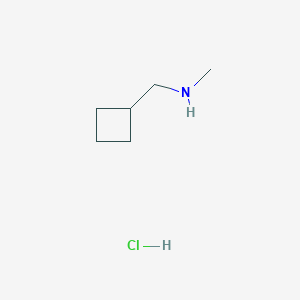
![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)

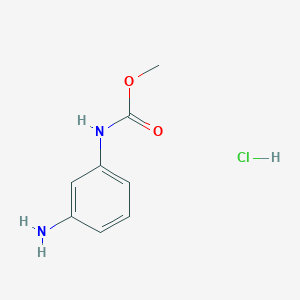
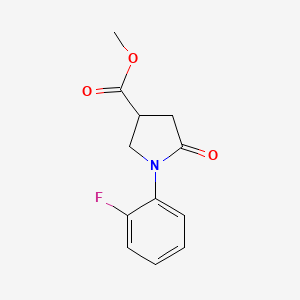
![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
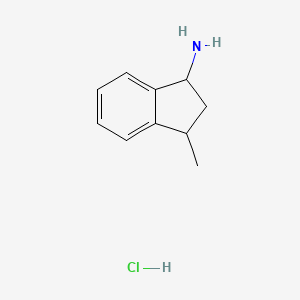
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)
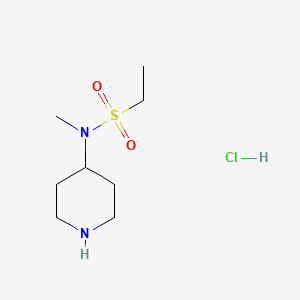
![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)